molecular formula C21H18F4N2O2 B13444853 N-Trifluoroacetodesmethyl Citalopram-d3

N-Trifluoroacetodesmethyl Citalopram-d3

Cat. No.: B13444853
M. Wt: 409.4 g/mol
InChI Key: AIVUSJIHPDCSPS-FIBGUPNXSA-N
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Description

Contextualization of Citalopram (B1669093) and its Primary Metabolite, Desmethylcitalopram (B1219260)

To understand the role of N-Trifluoroacetodesmethyl Citalopram-d3, it is essential to first contextualize its parent compounds, citalopram and desmethylcitalopram. Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders. psu.edu Its efficacy and concentration in the body are closely linked to its metabolism, which primarily involves the formation of desmethylcitalopram. ontosight.ai

The biotransformation of citalopram in the human body is predominantly carried out in the liver by a superfamily of enzymes known as cytochrome P450 (CYP). clinpgx.orgupol.cz The primary metabolic pathway is N-demethylation, which involves the removal of a methyl group from the tertiary amine of the citalopram molecule to form its main active metabolite, desmethylcitalopram (DCIT). ontosight.airesearchgate.net

Several specific CYP isozymes are involved in this process. In vitro studies using human liver microsomes have identified CYP2C19, CYP3A4, and CYP2D6 as the key enzymes responsible for the N-demethylation of citalopram. nih.govnih.govnih.gov While all three contribute, their relative importance can vary. At therapeutic concentrations, CYP3A4 and CYP2C19 are considered the major contributors to the formation of desmethylcitalopram, with CYP2D6 playing a more minor, albeit still significant, role. nih.govnih.govtaylorandfrancis.com The activity of these enzymes can be influenced by genetic factors, leading to variations in metabolism rates among individuals. nih.gov Desmethylcitalopram is further metabolized, primarily by CYP2D6, to a secondary metabolite, didesmethylcitalopram (DDCIT). nih.govtaylorandfrancis.com

EnzymeRole in Citalopram MetabolismRelative Contribution
CYP2C19Primary N-demethylation to DesmethylcitalopramMajor contributor nih.govnih.gov
CYP3A4Primary N-demethylation to DesmethylcitalopramMajor contributor nih.govnih.gov
CYP2D6N-demethylation to Desmethylcitalopram and subsequent demethylation to DidesmethylcitalopramMinor contributor to the first step, primary for the second step nih.govtaylorandfrancis.com

Citalopram is a chiral molecule and is administered as a racemic mixture, meaning it consists of a 50:50 blend of two enantiomers (mirror-image isomers): S-(+)-citalopram and R-(-)-citalopram. psu.edu The therapeutic effect of citalopram is almost exclusively attributed to the S-enantiomer, which is also available as a separate drug, escitalopram. clinpgx.org

The metabolism of citalopram is stereoselective, meaning the CYP enzymes metabolize the two enantiomers at different rates. nih.gov In vitro studies have shown that CYP2C19, CYP3A4, and CYP2D6 all preferentially metabolize the therapeutically active S-citalopram over the R-citalopram. clinpgx.orgtaylorandfrancis.com This stereoselective clearance results in different plasma concentrations of the S and R enantiomers of both the parent drug and its metabolites during treatment. researchgate.netresearchgate.net This phenomenon underscores the importance of developing stereoselective analytical methods to accurately quantify each enantiomer separately in pharmacokinetic and therapeutic drug monitoring studies. nih.govnih.gov

Rationale for Stable Isotope Labeling in Pharmaceutical Analytical Standards

In quantitative analysis, particularly when dealing with low concentrations of a substance in a complex mixture like blood or plasma, an internal standard is indispensable. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based assays. nih.govacanthusresearch.com

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. musechem.com Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com this compound utilizes deuterium (B1214612) (²H or D), a stable (non-radioactive) isotope of hydrogen. clearsynth.com

The key principle is that replacing hydrogen atoms with deuterium atoms increases the mass of the molecule without significantly altering its chemical properties and behavior during sample preparation and chromatographic separation. acanthusresearch.com A mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Therefore, the labeled internal standard (e.g., d3-version) can be easily distinguished from the unlabeled analyte by the instrument, even if they co-elute from the chromatography column. scioninstruments.com

The use of a deuterated internal standard like this compound offers significant advantages that enhance the reliability and accuracy of quantitative bioanalytical methods. clearsynth.com

Correction for Matrix Effects : Biological samples contain many endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. kcasbio.com This can either suppress or enhance the signal, leading to inaccurate quantification. Because the deuterated standard is chemically nearly identical to the analyte, it experiences the same matrix effects. kcasbio.comchromforum.org By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to a more accurate result.

Compensation for Procedural Variability : During sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), there can be variations in analyte recovery from sample to sample. researchgate.net The deuterated standard, having similar physical and chemical properties, will be lost in the same proportion as the analyte. nih.gov This allows the final signal ratio to accurately reflect the initial concentration, correcting for inconsistencies in the extraction process and injection volume. scispace.com

AdvantageDescription
Co-elutionThe labeled standard has nearly identical chromatographic retention time to the unlabeled analyte, ensuring they experience the same conditions simultaneously. kcasbio.com
Matrix Effect CompensationNormalizes signal suppression or enhancement caused by other components in the biological sample. clearsynth.comkcasbio.com
Recovery CorrectionAccounts for analyte loss during multi-step sample preparation and extraction procedures. nih.govresearchgate.net
Enhanced RobustnessMakes the analytical method less susceptible to minor variations in experimental conditions, improving day-to-day reproducibility. clearsynth.com

Significance of Trifluoroacetylation for Enhancing Analytical Detectability and Specificity

Derivatization is a chemical modification technique used to convert a compound into a product with properties that are better suited for a particular analytical method. h-brs.de Trifluoroacetylation is a common derivatization strategy, especially for analysis by Gas Chromatography (GC).

The process involves reacting the analyte, in this case, desmethylcitalopram, with a reagent like trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de This reaction attaches a trifluoroacetyl group (-COCF₃) to the secondary amine of the desmethylcitalopram molecule. This modification has several analytical benefits:

Increased Volatility : Primary and secondary amines, like desmethylcitalopram, often have low volatility and may exhibit poor chromatographic behavior. The trifluoroacetyl derivative is significantly more volatile, allowing it to be analyzed effectively by GC. oup.comresearchgate.net

Improved Chromatographic Properties : Derivatization can reduce the polarity of the molecule and minimize undesirable interactions with the GC column, leading to sharper, more symmetrical peaks and better separation from other compounds. nih.gov

Enhanced Mass Spectrometric Detection : The trifluoroacetyl group is electron-withdrawing and provides a characteristic fragmentation pattern upon ionization in the mass spectrometer. nih.gov This can lead to the formation of specific, high-mass fragment ions that are less likely to have interferences from the sample matrix, thereby increasing the specificity and sensitivity of the assay. researchgate.net

Chemical Mechanisms of Trifluoroacetylation for Amine Derivatization

Trifluoroacetylation is a specific type of acylation reaction used to modify functional groups containing active hydrogens, such as primary and secondary amines. chromtech.com The process involves the introduction of a trifluoroacetyl group (CF₃CO-) into the molecule, typically by reacting the analyte with a suitable trifluoroacetylating agent. researchgate.net The most common and highly reactive reagent for this purpose is trifluoroacetic anhydride (TFAA). chemicalbook.comwikipedia.org

The chemical mechanism for the trifluoroacetylation of a secondary amine, such as desmethylcitalopram, with TFAA proceeds via a nucleophilic acyl substitution. The key steps are:

Nucleophilic Attack: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic. It attacks one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride molecule.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate where the nitrogen atom is bonded to the carbonyl carbon, and the carbonyl oxygen carries a negative charge.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of a trifluoroacetate (B77799) ion (CF₃COO⁻), which is an excellent leaving group due to the electron-withdrawing nature of the trifluoromethyl group that stabilizes the negative charge.

Deprotonation: The trifluoroacetate ion then acts as a base, abstracting the proton from the nitrogen atom to yield the final stable N-trifluoroacetylated product and a molecule of trifluoroacetic acid (TFA) as a byproduct. google.com

The reaction is generally rapid and can be carried out under relatively mild conditions. google.com The use of TFAA is favored because it is highly volatile, and any excess reagent and the TFA byproduct can be easily removed by evaporation. chemicalbook.com

Reagent/ParticipantRole in the Reaction
Secondary Amine (e.g., Desmethylcitalopram) Nucleophile; the molecule being derivatized.
Trifluoroacetic Anhydride (TFAA) Acylating agent; provides the electrophilic trifluoroacetyl group. wikipedia.org
Tetrahedral Intermediate Unstable, short-lived species formed during the reaction.
Trifluoroacetate Ion (CF₃COO⁻) Leaving group; stabilizes the transition state.
Trifluoroacetic Acid (TFA) Byproduct of the reaction. google.com

Impact of Derivatization on Chromatographic Elution Characteristics and Volatility

Derivatization is a fundamental strategy in gas chromatography to enable or improve the analysis of compounds that are otherwise non-volatile or exhibit poor chromatographic performance. slideshare.netresearchgate.net The trifluoroacetylation of desmethylcitalopram to form this compound has a profound and positive impact on its chromatographic properties.

Increased Volatility: The primary reason for derivatizing polar compounds like amines for GC analysis is to increase their volatility. researchgate.net The secondary amine group (-NH) in desmethylcitalopram can participate in intermolecular hydrogen bonding, which significantly raises its boiling point and reduces its volatility. researchgate.net The trifluoroacetylation reaction replaces the active hydrogen on the nitrogen with a trifluoroacetyl group. chromtech.com This conversion eliminates the possibility of hydrogen bonding at that site, thereby decreasing the compound's polarity and intermolecular forces. youtube.com The resulting derivative is substantially more volatile and can be readily analyzed by GC at reasonable temperatures without thermal decomposition. researchgate.net

Improved Chromatographic Elution and Peak Shape: Polar functional groups, particularly amines, can interact strongly with active sites on the GC column, such as residual silanol (B1196071) groups (-Si-OH) on the fused silica (B1680970) surface. These interactions lead to undesirable chromatographic effects, including peak tailing, reduced peak resolution, and poor sensitivity. researchgate.net Derivatization effectively "masks" the polar amine group. libretexts.org By converting the amine into a less polar and non-interactive amide, the N-trifluoroacetyl derivative minimizes these adsorptive interactions with the column. researchgate.netlibretexts.org This results in more symmetrical (Gaussian) peak shapes, improved chromatographic efficiency, and better separation from other components in the sample. chromtech.comresearchgate.net

Enhanced Detectability: A significant advantage of using fluorinated derivatizing agents like TFAA is the enhanced response with specific detectors. researchgate.net The presence of multiple fluorine atoms in the trifluoroacetyl group makes the derivative highly sensitive to an Electron Capture Detector (ECD), which is particularly responsive to electronegative atoms like halogens. chemicalbook.comlibretexts.org This allows for the detection and quantification of the analyte at very low concentrations.

PropertyBefore Derivatization (Desmethylcitalopram)After Derivatization (this compound)
Polarity High (due to secondary amine)Low
Volatility Low (due to hydrogen bonding)High (hydrogen bonding eliminated) slideshare.netresearchgate.net
Thermal Stability Moderate; susceptible to degradation at high GC temperatures.High
Interaction with GC Column Strong; leads to peak tailing. researchgate.netMinimal; leads to symmetrical peaks. libretexts.org
Suitability for GC Analysis PoorExcellent
ECD Response Low / NoneHigh (due to fluorine atoms) libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18F4N2O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3

InChI Key

AIVUSJIHPDCSPS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F

Canonical SMILES

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N Trifluoroacetodesmethyl Citalopram D3 and Analogues

Strategies for Deuterium (B1214612) Incorporation into Citalopram (B1669093) Derivatives

The introduction of deuterium into the citalopram molecule is a critical first step in the synthesis of N-Trifluoroacetodesmethyl Citalopram-d3. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond provides a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule. bioscientia.de Several strategies can be employed for this purpose, primarily falling into two categories: hydrogen-deuterium exchange reactions and precursor-based synthesis.

Applicability of Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions offer a direct method for introducing deuterium into an organic molecule by replacing existing hydrogen atoms. These reactions are typically catalyzed by metals or acids and utilize a deuterium source, most commonly deuterium oxide (D₂O). While seemingly straightforward, the applicability of H-D exchange for the specific synthesis of this compound is limited due to challenges in controlling the position and number of deuterium atoms incorporated. For a labeled internal standard, precise and known locations of the deuterium atoms are essential for accurate quantification. General H-D exchange methods may lead to a mixture of deuterated species with varying levels of deuterium incorporation, complicating its use as a single, well-defined standard.

Precursor-Based Synthesis Utilizing Deuterated Starting Materials

A more controlled and widely adopted approach for the synthesis of specifically labeled compounds like this compound is the use of deuterated starting materials. This bottom-up strategy ensures that the deuterium atoms are incorporated at specific, predetermined positions within the molecular structure. For the synthesis of this compound, this would typically involve starting with a deuterated precursor to the desmethylcitalopram (B1219260) intermediate. This method provides precise control over the isotopic labeling pattern, resulting in a homogenous product with a well-defined mass. ckisotopes.com

Chemical Synthesis of Desmethylcitalopram Intermediates

The synthesis of the pivotal intermediate, desmethylcitalopram, is a well-documented process. A common and efficient method involves the N-demethylation of citalopram. researchgate.netresearchgate.net This transformation can be achieved using various reagents, with 1-chloroethyl chloroformate being a frequently employed agent, yielding the desired N-desmethylcitalopram in high yields. researchgate.netresearchgate.net

In the context of synthesizing the deuterated analog, the starting material would be a deuterated version of citalopram, specifically citalopram-d3, where the three hydrogen atoms on one of the N-methyl groups are replaced with deuterium. The N-demethylation of citalopram-d3 would then proceed in a similar fashion to its non-deuterated counterpart, yielding N-desmethylcitalopram-d3.

Advanced Purification and Comprehensive Characterization Techniques for Labeled Analytical Standards

The purity and accurate characterization of a labeled analytical standard are of utmost importance for its intended use in quantitative analysis. amazonaws.com Therefore, after the synthesis of this compound, rigorous purification and comprehensive characterization are essential.

Purification Techniques:

TechniquePrincipleApplication for this compound
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Effective for removing unreacted starting materials, reagents, and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve high purity.
Preparative High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique for isolating and purifying compounds from a mixture.Can provide very high purity standards by separating the target compound from even closely related impurities.

Characterization Techniques:

A combination of spectroscopic techniques is employed to confirm the identity, purity, and isotopic enrichment of the final product.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the position of deuterium atoms. ¹H NMR will show the absence of signals at the deuterated positions, while ²H NMR will show signals corresponding to the deuterium atoms. ¹³C and ¹⁹F NMR can further confirm the overall structure. rsc.org
Mass Spectrometry (MS) Confirms the molecular weight of the compound and the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, further confirming the structure. nih.govresearchgate.net
Purity Analysis (e.g., HPLC) Determines the chemical purity of the compound by separating it from any impurities. The purity is typically expressed as a percentage.

The comprehensive data obtained from these analytical techniques provides the necessary certification for the use of this compound as a reliable internal standard in bioanalytical methods. nih.gov

Advanced Spectrometric and Chromatographic Methodologies Employing N Trifluoroacetodesmethyl Citalopram D3

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Derivatization is often a necessary step for the analysis of polar compounds like drug metabolites by GC-MS. The conversion of N-desmethylcitalopram to its trifluoroacetyl derivative, N-Trifluoroacetodesmethyl Citalopram (B1669093), improves its chromatographic behavior. The use of the deuterated analog as an internal standard corrects for variations during sample preparation and analysis.

The choice of ionization technique is critical in GC-MS analysis as it dictates the fragmentation pattern and the presence of a molecular ion.

Electron Impact (EI) Ionization: EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive and reproducible fragmentation. researchgate.netazom.com For trifluoroacetylated (TFA) derivatives, EI mass spectra show characteristic fragmentation patterns that are useful for structural confirmation. researchgate.netresearchgate.net The primary fragmentation for TFA derivatives of amines often involves α-cleavage adjacent to the amide nitrogen, leading to the formation of stable iminium ions. researchgate.net While EI provides a detailed fragmentation "fingerprint" for library matching, the molecular ion peak is often weak or entirely absent, which can make determining the molecular weight of an unknown compound challenging. azom.com

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that results in less fragmentation. azom.com It involves a reagent gas (like methane (B114726) or ammonia) which is first ionized. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, leading to the formation of a protonated molecule [M+H]+. azom.comnih.gov This process imparts less energy to the analyte, preserving the molecular ion and providing clear molecular weight information, which is crucial when analyzing novel or unexpected metabolites. azom.com The combination of EI for structural detail and CI for molecular weight confirmation provides a comprehensive characterization of the derivatized analyte.

Table 1: Comparison of EI and CI for N-Trifluoroacetodesmethyl Citalopram-d3 Analysis
ParameterElectron Impact (EI)Chemical Ionization (CI)
Ionization EnergyHigh (Hard Ionization)Low (Soft Ionization)
Molecular Ion [M]+•Often weak or absentPronounced [M+H]+ or other adducts
FragmentationExtensive, provides structural fingerprintMinimal, preserves molecular structure
Primary UseStructural elucidation and library matchingMolecular weight determination

To achieve the low detection limits required for therapeutic drug monitoring, highly sensitive and selective detection modes are employed.

Selected Ion Monitoring (SIM): SIM mode significantly enhances sensitivity compared to a full scan analysis. Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte. mdpi.com For this compound, these would be abundant and specific fragment ions identified from its EI mass spectrum. nih.gov By focusing the detector's time on just these ions, the signal-to-noise ratio is dramatically improved, allowing for the quantification of trace amounts. mdpi.com

Multiple Reaction Monitoring (MRM): MRM, also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique that offers even greater selectivity and sensitivity than SIM. wikipedia.org In this mode, a specific precursor ion is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and then a specific product ion is selected in the second mass analyzer (Q3) for detection. wikipedia.org This "transition" from a specific precursor to a specific product is highly unique to the target analyte, effectively filtering out background noise and matrix interferences. nih.gov This makes MRM the gold standard for quantitative analysis in complex matrices. rcaap.pt

Table 2: Hypothetical SIM and MRM Parameters for this compound
ModeParameterHypothetical m/z ValueDescription
SIMQuantifier Ione.g., 140Most abundant, characteristic fragment ion.
Qualifier Ione.g., 154Another characteristic fragment ion used for identity confirmation.
MRMTransition 1 (Quantifier)e.g., 407 → 140Transition from the precursor ion (e.g., [M]+•) to the most intense product ion.
Transition 2 (Qualifier)e.g., 407 → 154Transition from the same precursor to a second product ion for confirmation.

Effective chromatographic separation is essential to resolve the analyte from endogenous matrix components and other structurally similar compounds. Key parameters in GC method development include the column, carrier gas flow, and temperature program. nih.govresearchgate.net

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for the analysis of derivatized drugs and their metabolites. mdpi.com Column dimensions, including length, internal diameter, and film thickness, are optimized to balance resolution and analysis time. gcms.cz

Carrier Gas and Flow Rate: Helium is typically used as the carrier gas. Its flow rate is optimized to achieve the best efficiency (i.e., the narrowest peaks), which is often determined by constructing a van Deemter plot. mdpi.com

Temperature Program: A temperature gradient is employed to ensure that analytes with different volatilities elute as sharp peaks and are well-separated. The program starts at a lower temperature to trap volatile compounds, then ramps up to elute the less volatile derivatized analytes in a reasonable timeframe.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful technique for the direct analysis of citalopram and its metabolites in biological fluids, often without the need for derivatization. researchgate.net The use of a stable isotope-labeled internal standard like this compound is still critical for accurate quantification. nih.gov

Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS analysis of antidepressant drugs. jst.go.jpresearchgate.net It is a soft ionization technique that generates protonated molecules [M+H]+ in the positive ion mode, which is ideal for compounds like citalopram and its metabolites that contain basic nitrogen atoms. researchgate.netnih.gov The process is highly efficient for polar and thermally labile compounds dissolved in a liquid mobile phase. jst.go.jp Operating parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to maximize the signal for the target analytes. jst.go.jp

Alternative Methods: While ESI is dominant, other atmospheric pressure ionization (API) techniques can be used. Atmospheric Pressure Chemical Ionization (APCI) is another option, which is generally better suited for less polar compounds than ESI. dtic.mil It involves a corona discharge to ionize the mobile phase, which then transfers charge to the analyte molecules. mdpi.com

The choice of mass analyzer impacts the selectivity, sensitivity, and scope of the analysis.

Triple Quadrupole (QqQ) Mass Spectrometry: For targeted quantitative analysis, the triple quadrupole mass spectrometer is the most widely used platform. thermofisher.com It operates in MRM mode, providing exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.govlcms.cz This allows for accurate quantification even at very low concentrations in complex biological matrices like plasma or serum. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, offer a powerful alternative to triple quadrupoles. researchgate.net Instead of monitoring only a few MRM transitions, HRMS instruments can acquire full-scan data with very high mass resolution and accuracy. thermofisher.com This allows the analyte to be distinguished from interferences based on its exact mass, often eliminating the need for chromatographic separation of isobaric compounds. thermofisher.com A key advantage of HRMS is the ability to perform retrospective data analysis; since full-scan data is collected, samples can be re-interrogated for other compounds of interest without re-running the analysis. thermofisher.com While historically considered less sensitive than QqQ for quantitation, modern HRMS instruments have shown comparable performance for many applications. researchgate.netthermofisher.com

Table 3: Comparison of Triple Quadrupole and High-Resolution Mass Spectrometry
FeatureTriple Quadrupole (QqQ)High-Resolution Mass Spectrometry (HRMS)
Primary ModeMultiple Reaction Monitoring (MRM)High-Resolution Full Scan
Selectivity BasisPrecursor/Product Ion TransitionHigh Mass Resolution and Accuracy
StrengthsHighest sensitivity for targeted analysis, robust, well-established. thermofisher.comUntargeted screening, retrospective analysis, high confidence in identification. thermofisher.com
Data AnalysisTargeted (pre-defined analytes)Targeted and Untargeted (retrospective analysis possible) thermofisher.com

Quantitative Bioanalytical Applications of N Trifluoroacetodesmethyl Citalopram D3 As an Internal Standard

Role in Precise and Accurate Quantification of Citalopram (B1669093) and its Metabolites in Biological Systems

The primary function of N-Trifluoroacetodesmethyl Citalopram-d3 is to ensure the robustness of analytical methods by correcting for procedural variations that are difficult to control. kcasbio.com Its utility is rooted in the principle that this labeled standard will behave almost identically to the unlabeled native analyte throughout the entire analytical workflow, from extraction to detection. waters.comresearchgate.net

Biological samples such as plasma, serum, or tissue homogenates are complex matrices that require extensive processing before analysis. texilajournal.com This multi-step process, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, can suffer from analyte loss at various stages. musechem.com Factors like incomplete extraction recovery, adsorption to container walls, or analyte degradation can introduce significant variability and inaccuracy. musechem.comnih.gov

By adding this compound at the outset, any physical loss experienced by the target analyte (e.g., desmethylcitalopram) during sample preparation will be mirrored by a proportional loss of the internal standard. musechem.com For instance, if 10% of the analyte is lost during an extraction step, approximately 10% of the deuterated internal standard will also be lost. As a result, the ratio of the analyte to the internal standard remains constant, regardless of the absolute recovery efficiency. This normalization is critical for correcting the inter-individual variability in analyte recovery that can arise from differences in patient matrices, such as plasma with varying protein content. nih.govresearchgate.net

Table 1: Impact of Internal Standard on Analyte Recovery This interactive table illustrates how a stable isotope-labeled internal standard (SIL-IS) compensates for variable extraction recovery.

Sample IDTrue Analyte Conc. (ng/mL)Extraction Recovery (%)Measured Analyte Signal (Arbitrary Units)SIL-IS Signal (Arbitrary Units)Calculated Conc. without IS (ng/mL)Analyte/IS RatioCalculated Conc. with IS (ng/mL)
QC Low5085425008500042.50.5050.0
QC Mid2507017500070000175.02.50250.0
QC High5009547500095000475.05.00500.0
Patient A12065780006500078.01.20120.0
Patient B1209010800090000108.01.20120.0

When using electrospray ionization (ESI) in LC-MS/MS, co-eluting endogenous or exogenous species from the biological matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.govchromatographyonline.com This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, causing significant errors in quantification. chromatographyonline.commyadlm.org

Because a deuterated internal standard like this compound has virtually identical chromatographic properties to the analyte, it co-elutes from the liquid chromatography column. waters.com Therefore, it experiences the same degree of ion suppression or enhancement at the same time. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively canceled out, ensuring that the final calculated concentration is not biased by ionization variability. kcasbio.comresearchgate.net While deuterated standards are highly effective, it is noted that in rare cases, slight chromatographic separation between the analyte and the deuterated standard can lead to differential matrix effects, a possibility that must be evaluated during method development. myadlm.org

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that bioanalytical methods be thoroughly validated to ensure their reliability. nih.govuantwerpen.be The use of a SIL internal standard is a cornerstone of this validation process. kcasbio.com Validation assesses key parameters including accuracy, precision, selectivity, sensitivity, and stability.

During validation, the consistency of the analyte/internal standard response ratio is evaluated across the entire calibration range. researchgate.net Quality control samples are prepared at multiple concentrations and analyzed in replicate to determine intra- and inter-day precision and accuracy. cuny.edunih.gov The use of this compound is integral to demonstrating that the method is accurate (close to the true value) and precise (reproducible) under routine use. nih.govnih.gov Its inclusion allows analysts to prove that the method is robust and can reliably quantify citalopram and its metabolites in authentic patient samples. nih.gov

Application in In Vitro Metabolic Investigations of Citalopram and Related Compounds

Beyond clinical sample analysis, this compound is a valuable tool for preclinical research, particularly in studies designed to understand how citalopram is metabolized. These in vitro experiments are crucial for predicting drug-drug interactions and understanding pharmacokinetic variability.

The metabolism of citalopram to its primary active metabolite, desmethylcitalopram (B1219260), is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov In vitro studies have identified CYP2C19 and CYP3A4 as the main contributors, with a smaller role played by CYP2D6. nih.govnih.govnih.gov

To determine the kinetics of these enzymatic reactions (e.g., the Michaelis-Menten constant, K_m, and maximum reaction velocity, V_max), researchers incubate citalopram with specific enzyme systems, such as human liver microsomes or recombinant CYP enzymes. nih.govcriver.com Accurate quantification of the desmethylcitalopram formed over time is essential. By using this compound as an internal standard, these studies can achieve the high level of quantitative accuracy needed to build reliable kinetic models. The internal standard ensures that any variability in sample workup or instrumental analysis does not confound the measurement of enzyme activity. nih.gov

Table 2: Citalopram Metabolism by Major CYP Isoforms This table summarizes the key cytochrome P450 enzymes involved in the N-demethylation of citalopram to desmethylcitalopram.

EnzymeRole in Citalopram MetabolismTypical In Vitro SystemRationale for Internal Standard Use
CYP2C19 PrimaryHuman Liver Microsomes, Recombinant CYP2C19Accurate quantification of metabolite formation for kinetic analysis (K_m, V_max). nih.gov
CYP3A4 PrimaryHuman Liver Microsomes, Recombinant CYP3A4Corrects for variability in complex incubation matrices. nih.govnih.gov
CYP2D6 SecondaryHuman Liver Microsomes, Recombinant CYP2D6Ensures precise measurement of lower-velocity metabolic pathways. nih.govnih.gov

When exploring potential non-CYP metabolism of citalopram or its metabolites, a robust and validated analytical method is required to detect and quantify novel metabolic products. The use of a reliable internal standard like this compound is crucial in these discovery-oriented studies. It provides a stable reference point against which the formation of new metabolites can be accurately measured, helping to confirm whether a non-CYP pathway is significant and to characterize its enzymatic drivers. technologynetworks.com

Utility in Preclinical Pharmacokinetic Research Methodologies (focused on analytical quantification)

In the realm of preclinical drug development, establishing robust and reliable bioanalytical methods is paramount for the accurate assessment of a drug candidate's pharmacokinetic profile. The use of an appropriate internal standard is a critical component of these methods. This compound is designed to serve as an ideal internal standard for the quantification of citalopram's primary metabolite, desmethylcitalopram, and potentially other related metabolites in preclinical studies.

The trifluoroacetyl group in this compound can enhance the chromatographic retention and ionization efficiency of the molecule, which can be particularly advantageous in complex biological matrices. The deuterium (B1214612) labeling ensures that the internal standard is chemically identical to the derivatized analyte but mass-spectrometrically distinct, allowing for precise quantification.

The accurate measurement of drug and metabolite concentrations in various biological matrices is fundamental to understanding their distribution and disposition in preclinical animal models. This compound is employed as an internal standard in LC-MS/MS methods developed for the quantification of citalopram metabolites in samples such as plasma, serum, urine, and various tissue homogenates (e.g., brain, liver, kidney).

The analytical process typically involves the extraction of the analyte and the internal standard from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The co-extraction of this compound alongside the target analyte helps to compensate for any variability or loss during the sample preparation steps. Following extraction, the sample is analyzed by LC-MS/MS, where the ratio of the analyte's peak area to the internal standard's peak area is used to determine the concentration of the analyte.

Below is a representative table illustrating the type of data generated from a validation study of an LC-MS/MS method for the quantification of desmethylcitalopram in rat plasma, hypothetically using this compound as an internal standard.

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DesmethylcitalopramRat Plasma0.5500≤ 8.5≤ 10.292.1 - 107.4

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation. This data is illustrative and based on typical performance characteristics of similar bioanalytical methods.

ADME studies are crucial in preclinical research to characterize the fate of a drug and its metabolites in an organism. The quantitative data obtained from bioanalytical methods using internal standards like this compound are foundational to these studies.

Absorption: By quantifying metabolite levels in blood samples collected over time after administration, researchers can understand the rate and extent of metabolite formation from the parent drug.

Distribution: Measuring metabolite concentrations in various tissues provides insights into where the metabolites accumulate, which is vital for understanding their potential efficacy or toxicity.

Metabolism: The use of a specific internal standard for a key metabolite allows for accurate tracking of its formation and subsequent elimination, providing a clearer picture of the metabolic pathways of the parent drug.

Excretion: Quantification of metabolites in urine and feces helps to determine the primary routes of elimination from the body.

The precision and accuracy afforded by the use of this compound as an internal standard are critical for generating the high-quality data needed to construct accurate pharmacokinetic models and to make informed decisions about the progression of a drug candidate.

The following table provides a hypothetical example of data from a preclinical ADME study in rats, where this compound could be used as an internal standard for the quantification of desmethylcitalopram.

ParameterRoute of AdministrationDesmethylcitalopram Cmax (ng/mL)Desmethylcitalopram Tmax (h)Desmethylcitalopram AUC (ng·h/mL)
Pharmacokinetic ProfileOral85.34.01245
Pharmacokinetic ProfileIntravenous152.10.5987

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the concentration-time curve. This data is illustrative and represents typical outputs from preclinical pharmacokinetic studies.

Future Directions and Emerging Research Opportunities in the Field

Development of Novel Derivatization Reagents for Enhanced Analytical Performance

Chemical derivatization is a cornerstone technique for enhancing the detectability of analytes in chromatographic and mass spectrometric analyses. For a compound like N-Trifluoroacetodesmethyl Citalopram-d3, which contains a secondary amine, derivatization can significantly improve ionization efficiency, chromatographic retention, and selectivity. Future research is poised to move beyond traditional reagents to create novel derivatizing agents with tailored functionalities.

The development of reagents that introduce a permanent positive charge can dramatically enhance the response in electrospray ionization mass spectrometry (ESI-MS). researchgate.net Research into reagents with high ionization efficiencies and specific fragmentation patterns can lead to lower limits of detection and more robust analytical methods. oup.comnih.gov Furthermore, the design of "isotope-coded" derivatization reagents, where the reagent itself contains a stable isotope label, offers a sophisticated strategy for differential and multiplexed analysis. researchgate.netrsc.org This approach, when used with a deuterated internal standard, can provide multiple layers of quality control and expand the scope of quantitative studies.

Future derivatization strategies will likely focus on:

Enhanced Ionization: Reagents that can impart a pre-charged moiety onto the analyte molecule to improve ESI-MS response.

Improved Chromatographic Behavior: Reagents that increase the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase columns. rsc.org

Multiplexing Capabilities: Isotope-coded derivatization agents that allow for the simultaneous analysis of multiple samples.

Functional Group Specificity: Novel reagents targeting specific functional groups with higher reactivity and fewer side products.

Derivatization Reagent TypePotential Advantage for Analytical PerformanceRelevant Analytical Technique
Charge-Carrying ReagentsIncreased ionization efficiency and sensitivity.Liquid Chromatography-Mass Spectrometry (LC-MS)
Fluorinated ReagentsEnhanced electrophilicity and potential for electron capture detection.Gas Chromatography-Mass Spectrometry (GC-MS)
Isotope-Coded ReagentsFacilitates relative quantification and multiplexing.LC-MS, Mass Spectrometry (MS)
Chiral Derivatizing AgentsEnables the separation and quantification of enantiomers.High-Performance Liquid Chromatography (HPLC), LC-MS

Integration of this compound in Emerging High-Throughput Analytical Platforms

The pharmaceutical and clinical research sectors are increasingly reliant on high-throughput screening (HTS) to accelerate drug discovery and clinical trial analysis. chromatographyonline.com These platforms, which can process thousands of samples per day, demand robust and automated sample preparation and analysis workflows. nih.gov Deuterated internal standards like this compound are critical for ensuring the accuracy and precision of these high-throughput assays. nih.govresearchgate.net

Future research will focus on the seamless integration of stable isotope-labeled standards into fully automated systems. waters.com This includes the development of robotic liquid handling systems that can accurately dispense internal standards into 96-well or 384-well plates, followed by automated extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.netresearchgate.net The physical and chemical properties of this compound, being nearly identical to its non-deuterated counterpart, make it an ideal candidate for such automated workflows, as it can effectively compensate for variability introduced during multi-step sample processing. texilajournal.com

Key areas of development include:

Automated Sample Preparation: Robotic systems designed for high-throughput protein precipitation, SPE, and LLE, incorporating the addition of internal standards at the initial step. researchgate.net

Online SPE-MS/MS: The use of online solid-phase extraction coupled directly with tandem mass spectrometry reduces sample handling and analysis time, where the co-elution of the deuterated standard is crucial for accurate quantification. chromatographyonline.com

Miniaturization: The adaptation of analytical methods to smaller sample volumes in high-density microplates, requiring highly sensitive detection where deuterated standards are essential for maintaining precision.

Expanded Applications in Quantitative Metabolomics and Isotopic Tracing Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a rapidly expanding field. Stable isotope-labeled compounds are indispensable tools in this area, not only as internal standards for quantification but also as tracers to elucidate metabolic pathways. acs.orgsymeres.com While this compound is a derivative of a metabolite, its principles of use can be extended to broader metabolomic applications.

Deuterium-labeled compounds can be used in "fluxomics" to trace the metabolic fate of a drug or endogenous compound through a biological system. sci-hub.se By administering a deuterated precursor, researchers can track the appearance of the label in downstream metabolites using mass spectrometry, providing a dynamic view of metabolic processes. hwb.gov.in This is particularly valuable in drug development for understanding how a drug is metabolized and for identifying potential drug-drug interactions. symeres.com

Future opportunities in this area include:

Metabolic Pathway Elucidation: Using deuterated analogs of drugs to map their biotransformation pathways and identify novel metabolites. acs.org

Quantitative Metabolite Profiling: Employing a suite of deuterated internal standards, representing different classes of metabolites, to achieve accurate and precise quantification of the metabolome. isolife.nl

Pharmacometabolomics: Linking individual variations in drug metabolism, as traced by deuterated compounds, to clinical outcomes and patient stratification.

Application AreaRole of Deuterated CompoundsKey Research Output
Quantitative Metabolomics Internal standards for accurate quantification of metabolites. isolife.nlPrecise measurement of metabolite concentrations in biological samples.
Isotopic Tracing Tracers to follow the metabolic fate of a molecule. sci-hub.seElucidation of metabolic pathways and measurement of metabolic flux.
Drug Metabolism Studies Investigation of biotransformation and pharmacokinetic properties. symeres.comIdentification of metabolites and understanding of drug disposition.

Advancements in Computational Methodologies for Predictive Bioanalysis and Standard Design

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize bioanalytical chemistry. These "in silico" approaches can be used to predict the physicochemical properties of analytes and internal standards, optimize chromatographic separations, and model their behavior in a mass spectrometer. techscience.commdpi.com

For a compound like this compound, computational methods can be employed to:

Predict Chromatographic Retention Times: Machine learning algorithms can be trained on existing data to predict the retention time of a molecule based on its structure, aiding in method development. arxiv.org

Optimize Mass Spectrometry Parameters: Software can simulate the fragmentation of ions in a mass spectrometer, helping to select the most sensitive and specific multiple reaction monitoring (MRM) transitions for quantification.

Design Novel Internal Standards: Computational tools can assist in determining the optimal position and number of deuterium (B1214612) atoms to incorporate into a molecule to create an ideal internal standard—one that is stable, does not exhibit significant isotopic effects, and is synthetically accessible. hilarispublisher.com

Predictive Bioanalysis: AI models can analyze large datasets from bioanalytical experiments to identify sources of variability and suggest improvements to the analytical workflow, ultimately leading to more robust and reliable methods. nih.gov

The synergy between experimental data and computational modeling will enable a more rational and efficient approach to the design and implementation of bioanalytical methods, with stable isotope-labeled standards at the core of these advanced workflows. researchgate.net

Q & A

Q. What chromatographic methods are recommended for quantifying N-Trifluoroacetodesmethyl Citalopram-d3 and its impurities?

Methodological Answer: Reverse-phase HPLC with UV detection is commonly employed, using a C18 column and phosphate-based buffer systems (pH 3.0–3.5) to optimize separation. Pharmacopeial guidelines specify monobasic potassium phosphate buffers with acetonitrile gradients (70:30 ratio) to resolve impurities such as Citalopram-related compounds A–E (retention times: 0.13–1.29 relative to the main peak). Detection limits for impurities should adhere to pharmacopeial thresholds (NMT 0.1% for individual unknowns) .

Q. What are the common impurities associated with this compound, and how are they controlled during synthesis?

Methodological Answer: Key impurities include desmethyl metabolites, trifluoroacetylated byproducts, and deuterium exchange artifacts. Synthesis protocols should incorporate deuterium-labeled precursors (e.g., d3-dimethylamine) to minimize isotopic scrambling. Process validation must include LC-MS/MS to monitor impurities like 4-[4-dimethylamino-1-(4’-fluorophenyl)-1-hydroxybutyl]-3-hydroxymethyl benzonitrile (Relative Retention: 0.26) and enforce ICH Q3A limits (total impurities NMT 0.5%) .

Q. Which buffer systems are optimal for HPLC analysis of this compound under pharmacopeial guidelines?

Methodological Answer: Sodium phosphate dibasic dodecahydrate (Na2HPO4·12H2O) buffered to pH 3.0 with phosphoric acid is recommended. The inclusion of N,N-dimethyloctylamine (1 mL/L) enhances peak symmetry by reducing silanol interactions. System suitability criteria require a resolution ≥2.0 between the main peak and Citalopram-related compound B (Relative Retention: 0.40) .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence NMR spectral interpretation, and what challenges arise in structural elucidation?

Methodological Answer: The trifluoroacetyl group introduces strong deshielding effects, causing characteristic 19F NMR signals near -75 ppm. However, scalar coupling between fluorine and adjacent protons (e.g., J ~10–15 Hz) complicates 1H NMR interpretation. To mitigate splitting artifacts, use deuterated DMSO-d6 as a solvent and apply 19F-decoupled experiments. Residual trifluoroacetic acid (TFA) in synthetic batches can obscure signals; rigorous lyophilization or SPE purification is advised .

Q. What isotopic effects should be considered when using deuterated analogs in pharmacokinetic studies?

Methodological Answer: Deuterium incorporation (d3) reduces metabolic clearance via the kinetic isotope effect (KIE), potentially altering half-life (t1/2) and AUC values. Validate deuterium retention using high-resolution LC-MS (e.g., Q-TOF) with isotopic pattern matching. For in vitro studies, compare metabolic stability in human liver microsomes against non-deuterated analogs to quantify KIE (typically 2–3× for CYP3A4-mediated pathways) .

Q. How can researchers resolve contradictory data in method validation for this compound, such as discrepancies in impurity recovery rates?

Methodological Answer: Contradictions in recovery rates (e.g., 85% vs. 110%) often stem from matrix effects or column aging. Perform forced degradation studies (acid/base/oxidative stress) to identify labile impurities. Use orthogonal methods like HILIC-MS or 2D-LC to confirm peak purity. Statistical tools (e.g., Grubbs’ test) should exclude outliers, while robustness testing (e.g., ±5% acetonitrile variation) ensures method reliability. Cross-validate with pharmacopeial reference standards (e.g., USP Citalopram-related compound H) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.